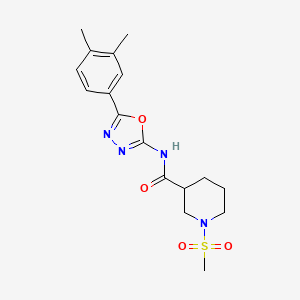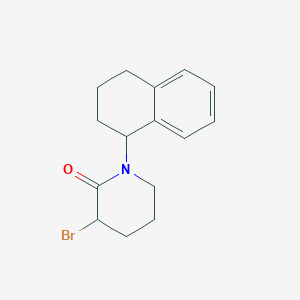
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sigma Receptor Ligands
The synthesis and evaluation of various derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine have shown these compounds to bind σ1 and σ2 receptors with high affinity and selectivity. For instance, derivatives like compound (+)-22 have demonstrated subnanomolar IC50 values and significant selectivity for the σ1 receptor, suggesting their potential utility in therapeutic and diagnostic applications related to the σ1 receptor's biological functions. Similarly, compounds 29 and 31 have been identified as highly potent and selective ligands for the σ2 receptor, pointing to their potential applications in areas such as oncology, where σ2 receptors are implicated in tumor proliferation and neurology for the study of neurodegenerative diseases (Berardi et al., 1998).
Analogues for PET Radiotracers
Analogues of PB28, a σ receptor ligand, with reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers. These analogues, including modifications to the tetralin moiety, aim to optimize the balance between hydrophilicity and lipophilicity to enhance their suitability as imaging agents in PET studies. This is particularly relevant for the exploration of σ receptors' roles in cancer and neurodegenerative diseases (Abate et al., 2011).
Structure-Activity Relationship Studies
Studies exploring the structure-activity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have provided insights into the impact of different substituents on the affinity and intrinsic activity at the 5-HT7 receptor. These findings contribute to a deeper understanding of the molecular interactions governing receptor binding and activity, informing the design of receptor-targeted therapies (Leopoldo et al., 2007).
Synthesis and Reactivity Studies
Synthesis studies focusing on bromo-substituted derivatives of tetrahydronaphthalene and their subsequent reactivity provide foundational knowledge for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes from 1-bromo-3,4-dihydronaphthalene derivatives opens avenues for creating new chemical entities with unique biological or physical properties (Gabbutt et al., 1994).
Propriétés
IUPAC Name |
3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMEQGCELHUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one | |
CAS RN |
1487982-67-1 |
Source


|
| Record name | 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
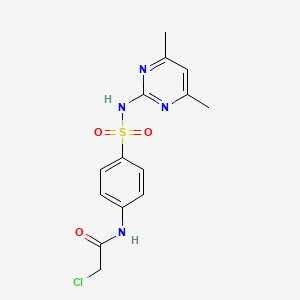
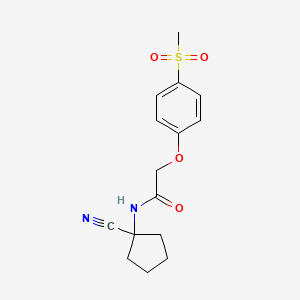

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)



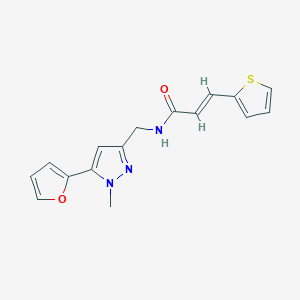
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

